molecular formula C12H15F2NO B13601653 2-(4-(Difluoromethoxy)phenyl)piperidine

2-(4-(Difluoromethoxy)phenyl)piperidine

Katalognummer: B13601653
Molekulargewicht: 227.25 g/mol
InChI-Schlüssel: LWMZAJNWJIKHSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Difluoromethoxy)phenyl)piperidine is a chemical compound with the molecular formula C12H15F2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Vorbereitungsmethoden

The synthesis of 2-(4-(Difluoromethoxy)phenyl)piperidine typically involves the reaction of 4-(Difluoromethoxy)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-(4-(Difluoromethoxy)phenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring or the difluoromethoxy group can be substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. .

Wissenschaftliche Forschungsanwendungen

2-(4-(Difluoromethoxy)phenyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its structural properties.

    Medicine: This compound is explored for its potential pharmacological activities, including its role as a building block for drug development.

    Industry: It is utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(4-(Difluoromethoxy)phenyl)piperidine can be compared with other piperidine derivatives, such as:

    2-(4-Methoxyphenyl)piperidine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(4-Fluorophenyl)piperidine: Contains a single fluorine atom instead of a difluoromethoxy group.

    2-(4-Chlorophenyl)piperidine: Contains a chlorine atom instead of a difluoromethoxy group.

Eigenschaften

Molekularformel

C12H15F2NO

Molekulargewicht

227.25 g/mol

IUPAC-Name

2-[4-(difluoromethoxy)phenyl]piperidine

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-10-6-4-9(5-7-10)11-3-1-2-8-15-11/h4-7,11-12,15H,1-3,8H2

InChI-Schlüssel

LWMZAJNWJIKHSJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)C2=CC=C(C=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.